N,N-Bis(2-chloroethyl)-p-bromobenzylamine

描述

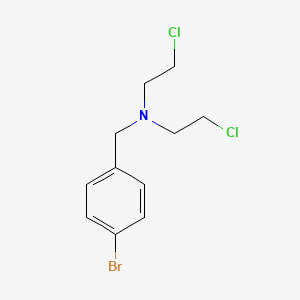

N,N-Bis(2-chloroethyl)-p-bromobenzylamine: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a benzylamine core substituted with two 2-chloroethyl groups and a bromine atom on the para position of the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-p-bromobenzylamine typically involves the reaction of p-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine hydrogen atoms with 2-chloroethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: N,N-Bis(2-chloroethyl)-p-bromobenzylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted products.

Oxidation: The bromine atom on the benzene ring can be oxidized to form brominated derivatives.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N,N-Bis(2-chloroethyl)benzylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed:

Nucleophilic Substitution: Substituted benzylamines or thiols.

Oxidation: Brominated benzylamine derivatives.

Reduction: N,N-Bis(2-chloroethyl)benzylamine.

科学研究应用

Chemistry: N,N-Bis(2-chloroethyl)-p-bromobenzylamine is used as an intermediate in the synthesis of various organic compounds. Its alkylating properties make it valuable in the preparation of complex molecules.

Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms.

Medicine: this compound has potential applications in cancer therapy due to its ability to alkylate DNA and inhibit cell division. It is being studied as a potential chemotherapeutic agent.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various industrial processes, including polymer synthesis and surface modification.

作用机制

The primary mechanism of action of N,N-Bis(2-chloroethyl)-p-bromobenzylamine involves the alkylation of DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, leading to the formation of cross-links and strand breaks. This disrupts the normal replication and transcription processes, ultimately resulting in cell death. The molecular targets include the guanine and adenine bases in DNA, and the pathways involved are those related to DNA damage response and repair.

相似化合物的比较

- N,N-Bis(2-chloroethyl)benzylamine

- N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

- Tris(2-chloroethyl)amine

Comparison: N,N-Bis(2-chloroethyl)-p-bromobenzylamine is unique due to the presence of the bromine atom on the benzene ring, which can influence its reactivity and biological activity. Compared to N,N-Bis(2-chloroethyl)benzylamine, the brominated compound may exhibit different pharmacokinetics and toxicity profiles. The presence of the bromine atom can also affect the compound’s solubility and stability, making it distinct from other nitrogen mustards.

生物活性

N,N-Bis(2-chloroethyl)-p-bromobenzylamine is a nitrogen mustard compound recognized for its significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a benzylamine core with two chloroethyl groups and a bromine atom at the para position of the benzene ring. This configuration enhances its electrophilic character, making it an effective alkylating agent.

The primary mechanism of action involves alkylation of DNA , where the compound forms covalent bonds with nucleophilic sites on DNA, particularly targeting guanine and adenine bases. This leads to:

- Cross-linking of DNA strands.

- Strand breaks , disrupting replication and transcription processes.

- Induction of cell death in rapidly dividing cells, which is particularly relevant for cancer therapy.

The disruption of normal cellular processes by this compound is critical for its potential therapeutic effects against tumors.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties due to its ability to induce DNA damage. Several studies have highlighted its effectiveness in:

- Inhibiting cell division in various cancer cell lines.

- Inducing apoptosis through DNA damage response pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces DNA damage leading to apoptosis |

| Alkylation Mechanism | Forms covalent bonds with DNA |

| Targeted Cell Types | Rapidly dividing cancer cells |

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Mechanistic Insights : Research has shown that the compound's alkylating properties lead to measurable increases in DNA strand breaks, assessed using assays such as the comet assay and γH2AX foci formation .

- Comparative Studies : Similar compounds have been analyzed for their biological activity. For instance, N,N-Bis(2-chloroethyl)benzylamine lacks the bromine atom, resulting in different reactivity profiles compared to this compound. This highlights the importance of structural modifications on biological activity .

Applications in Research and Medicine

This compound has several applications:

- Medicinal Chemistry : Investigated for potential use as an anticancer drug due to its alkylating properties.

- Synthetic Chemistry : Used as an intermediate in synthesizing various organic compounds.

- Biological Research : Employed to study the effects of alkylating agents on cellular processes and DNA repair mechanisms.

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrCl2N/c12-11-3-1-10(2-4-11)9-15(7-5-13)8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABJAIADVRIARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCCl)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181845 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-05-7 | |

| Record name | p-Bromo-di-(2-chloroethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。